3-(4-methyl-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one
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Overview
Description
3-(4-METHYL-1H-INDOL-1-YL)-1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}PROPAN-1-ONE is a complex organic compound that features both indole and pyridoindole moieties. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-(4-METHYL-1H-INDOL-1-YL)-1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}PROPAN-1-ONE, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol under reflux is a typical setup .
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressures to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHYL-1H-INDOL-1-YL)-1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}PROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce various indoline derivatives .
Scientific Research Applications
3-(4-METHYL-1H-INDOL-1-YL)-1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}PROPAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action for 3-(4-METHYL-1H-INDOL-1-YL)-1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological processes. The exact molecular targets and pathways for this compound are still under investigation, but it is believed to interact with cellular signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various biological roles.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
What sets 3-(4-METHYL-1H-INDOL-1-YL)-1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}PROPAN-1-ONE apart is its dual indole and pyridoindole structure, which may confer unique biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H23N3O |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-(4-methylindol-1-yl)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propan-1-one |
InChI |
InChI=1S/C23H23N3O/c1-16-5-4-8-22-17(16)9-12-25(22)14-11-23(27)26-13-10-21-19(15-26)18-6-2-3-7-20(18)24-21/h2-9,12,24H,10-11,13-15H2,1H3 |
InChI Key |
QQPKRBGLJJHAEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCC(=O)N3CCC4=C(C3)C5=CC=CC=C5N4 |
Origin of Product |
United States |
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